N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 518318-17-7
VCID: VC21509016
InChI: InChI=1S/C27H25NO6S/c1-5-33-22-11-13-23(14-12-22)35(31,32)28(27(30)20-8-6-17(2)7-9-20)21-10-15-25-24(16-21)26(18(3)29)19(4)34-25/h6-16H,5H2,1-4H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C
Molecular Formula: C27H25NO6S
Molecular Weight: 491.6g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide

CAS No.: 518318-17-7

Cat. No.: VC21509016

Molecular Formula: C27H25NO6S

Molecular Weight: 491.6g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide - 518318-17-7

Specification

CAS No. 518318-17-7
Molecular Formula C27H25NO6S
Molecular Weight 491.6g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonyl-4-methylbenzamide
Standard InChI InChI=1S/C27H25NO6S/c1-5-33-22-11-13-23(14-12-22)35(31,32)28(27(30)20-8-6-17(2)7-9-20)21-10-15-25-24(16-21)26(18(3)29)19(4)34-25/h6-16H,5H2,1-4H3
Standard InChI Key GZMPXWQPANHEED-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)C

Introduction

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents. The unique structure of this compound combines a benzofuran moiety with sulfonamide and benzoyl functional groups, making it a candidate for biological activity studies.

Synthesis

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxy-N-(4-methylbenzoyl)benzenesulfonamide involves multi-step organic reactions:

  • Formation of the benzofuran core: Typically achieved via cyclization reactions between substituted o-hydroxyacetophenones and chloroacetone.

  • Introduction of the sulfonamide group: Reaction of the benzofuran intermediate with sulfonyl chlorides under basic conditions.

  • Addition of the benzoyl group: Coupling with p-toluoyl chloride in the presence of a base.

Biological Activity

Potential Applications:

  • Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes involved in pH regulation and tumor progression. Studies on related compounds suggest this derivative may selectively target isoforms such as CA IX, which is overexpressed in tumor cells .

  • Antimicrobial Properties: Benzenesulfonamides have shown efficacy against bacterial strains, likely due to interference with bacterial metabolic enzymes .

Mechanism of Action:
The sulfonamide group mimics natural substrates of enzymes, binding to active sites and inhibiting enzymatic function. The lipophilic benzofuran and benzoyl groups may enhance cellular uptake.

Research Findings

PropertyDetails
Enzyme InhibitionSelective inhibition of CA IX over CA II reported for similar derivatives .
Anticancer ActivityInduction of apoptosis in cancer cell lines observed in structurally related compounds .
Antibacterial PotentialEffective against biofilm-forming bacteria; mechanism involves CA inhibition .
Cytotoxicity (IC50 values)Below 100 µM for related benzenesulfonamides against cancer cell lines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator